Enhanced Lipophilicity vs. Leucinol: XLogP3-AA Delta of +0.5 Log Units Confers ~3.2-Fold Higher Predicted Membrane Partitioning
The computed XLogP3-AA of 2-amino-4-methylhexan-1-ol is 0.9, compared with 0.4 for the closest analog L-leucinol (2-amino-4-methylpentan-1-ol) [1][2]. This Δ of +0.5 log units corresponds to a predicted ~3.2-fold increase in octanol/water partition coefficient (log P scale is logarithmic; 10^0.5 ≈ 3.16). The additional methylene group at C-5 extends the hydrophobic alkyl chain, increasing overall lipophilicity without altering the hydrogen-bond donor/acceptor count (2 HBD, 2 HBA for both compounds) [1][2]. For comparison, shifting from leucinol (C₆) to the target compound (C₇) raises XLogP3-AA by 125% relative to the leucinol baseline, a magnitude that can substantially alter passive membrane permeability and non-specific binding profiles in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9; MW = 131.22 g/mol; 2 HBD, 2 HBA |
| Comparator Or Baseline | L-Leucinol: XLogP3-AA = 0.4; MW = 117.19 g/mol; 2 HBD, 2 HBA |
| Quantified Difference | ΔXLogP3-AA = +0.5; estimated 3.2-fold higher predicted octanol/water partition coefficient |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024–2025 release); identical HBD/HBA counts |
Why This Matters
For library design or lead optimization, a 0.5 log-unit lipophilicity increase can shift a compound from low to moderate predicted permeability, directly influencing its suitability for cell-based phenotypic screening or CNS-targeted programs.
- [1] PubChem. (2024). Compound Summary: 2-Amino-4-methylhexan-1-ol (CID 55253855). Computed XLogP3-AA = 0.9. View Source
- [2] PubChem. (2025). Compound Summary: L-Leucinol (CID 111307). Computed XLogP3-AA = 0.4. View Source
